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Compound Name: 3-Hydrazino-6-phenylpyridazine

Cat. No.: B1311097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3-hydrazino-6-phenylpyridazine scaffold has emerged as a promising framework in

medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of various

analogs, focusing on their anticancer and antimicrobial properties. The information presented

herein is a synthesis of data from multiple studies to aid in the rational design of more potent

and selective therapeutic agents.

Anticancer Activity of Pyridazine Derivatives
Recent studies have explored the potential of 3-hydrazino-6-phenylpyridazine analogs as

anticancer agents. The core structure has been modified to investigate the impact of different

substituents on cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected

pyridazine derivatives. It is important to note that the data is compiled from different studies and

the experimental conditions, such as the specific cancer cell lines and assay methods, may

vary.
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Compound
ID

R1 (at
position 6)

R2
(modificatio
n of
hydrazino
group)

Cancer Cell
Line

IC50 (µM) Reference

1a Phenyl

Hydrazone of

4-

chlorobenzal

dehyde

T-47D

(Breast)
- [1]

1b Phenyl

Hydrazone of

4-

methoxybenz

aldehyde

A498

(Kidney)
- [1]

2a

3,4-

Dimethoxyph

enyl

Hydrazone of

4-

fluorobenzald

ehyde

A498

(Kidney)

97.91 (%

inhibition)
[1]

2b

3,4-

Dimethoxyph

enyl

Hydrazone of

4-

chlorobenzal

dehyde

T-47D

(Breast)

79.98 (%

inhibition)
[1]

3a Phenyl

N'-(1-(furan-

2-

yl)ethylidene)

MCF-7

(Breast)
-

3b Phenyl

N'-(1-

(thiophen-2-

yl)ethylidene)

HCT-116

(Colon)
-

Note: Specific IC50 values for some compounds were not available in the referenced abstracts;

however, their significant inhibitory activity was highlighted.
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Structure-Activity Relationship (SAR) Insights for
Anticancer Activity
From the available data, several preliminary SAR conclusions can be drawn:

Substitution on the Phenyl Ring at C6: The presence of methoxy groups at the 3 and 4

positions of the phenyl ring (as in compounds 2a and 2b) appears to contribute significantly

to the anticancer activity.[1]

Modification of the Hydrazino Group: Conversion of the hydrazino group into hydrazones by

reacting with various aldehydes is a common strategy. The nature of the aldehyde

substituent (e.g., chloro, fluoro, methoxy) influences the potency and selectivity against

different cancer cell lines.[1]

Heterocyclic Substituents: The introduction of heterocyclic moieties, such as furan and

thiophene, on the hydrazone side chain is another avenue for structural modification that has

been explored.

Antimicrobial Activity of Pyridazine Derivatives
Derivatives of 3-hydrazino-6-phenylpyridazine have also been investigated for their potential

as antimicrobial agents. The structural modifications aim to enhance the potency against

various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for a series of 3-
hydrazino-6-phenylpyridazine analogs against different microorganisms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.ptfarm.pl/pub/File/Acta_Poloniae/2008/3/353.pdf
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2008/3/353.pdf
https://www.benchchem.com/product/b1311097?utm_src=pdf-body
https://www.benchchem.com/product/b1311097?utm_src=pdf-body
https://www.benchchem.com/product/b1311097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d ID

R (on
phenyl at
C6)

R' (on
hydrazon
e)

S. aureus
(MIC,
µg/mL)

E. coli
(MIC,
µg/mL)

C.
albicans
(MIC,
µg/mL)

Referenc
e

4a H
Isatin-3-

hydrazone
- -

Moderate

Activity

4b OCH3
Isatin-3-

hydrazone
- -

Moderate

Activity

4c Cl
Isatin-3-

hydrazone
- -

Moderate

Activity

4d Br
Isatin-3-

hydrazone
- -

Moderate

Activity

5a H - - - -

5b 4-CH3 - - - -

5c 4-Cl - - - -

Note: Specific MIC values were not always provided in the abstracts, but the relative activity

was mentioned.

Structure-Activity Relationship (SAR) Insights for
Antimicrobial Activity
Key SAR observations for the antimicrobial activity of these compounds include:

Hydrazone Formation: The condensation of the 3-hydrazino group with isatin derivatives to

form hydrazones is a key structural feature for antimicrobial activity. All the synthesized

compounds in one study showed moderate activity against Candida albicans.

Substituents on the Phenyl Ring: The electronic nature of the substituent on the 6-phenyl

ring (e.g., -OCH3, -Cl, -Br) appears to modulate the antimicrobial potency.

Further Derivatization: The synthesis of more complex heterocyclic systems by reacting the

3-hydrazino-6-substituted phenyl pyridazines with aroyl propionic acids has been explored to
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generate compounds with antitubercular, antifungal, and antibacterial activities.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols cited in the literature for evaluating the

biological activities of 3-hydrazino-6-phenylpyridazine analogs.

Synthesis of 3-Hydrazino-6-phenylpyridazine
The general synthetic route to the core scaffold involves the following steps:

Friedel-Crafts Acylation: Reaction of an appropriate aromatic hydrocarbon with succinic

anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield a β-aroyl propionic

acid.

Cyclocondensation: The resulting acid is cyclized with hydrazine hydrate to form a 6-

(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone.

Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus

oxychloride (POCl3), to yield the corresponding 3-chloro-6-substituted phenylpyridazine.

Hydrazinolysis: Finally, the 3-chloro derivative is reacted with hydrazine hydrate to afford the

target 3-hydrazino-6-substituted phenylpyridazine.

In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly

determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates

are incubated for a few hours to allow the formation of formazan crystals by viable cells.
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Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a

suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength

(e.g., 570 nm) using a microplate reader.

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains

is typically determined using the broth microdilution method.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth

medium in 96-well microtiter plates.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Visualizations
The following diagrams illustrate the general synthetic pathway for 3-hydrazino-6-
phenylpyridazine analogs and the logical flow of a typical drug discovery process involving

this scaffold.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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